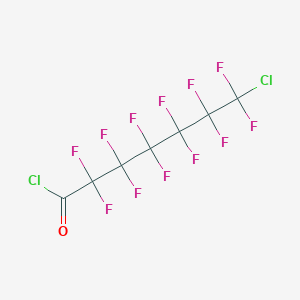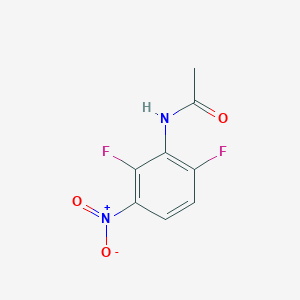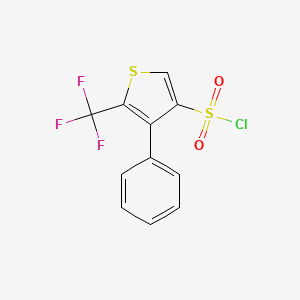
7-Chloroperfluoroheptanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-Chloroperfluoroheptanoyl chloride is not directly discussed in the provided papers. However, the papers do provide insights into related chlorinated and fluorinated compounds, which can be useful in understanding the chemical behavior and properties of chloroperfluorinated compounds in general. For instance, the study of chlorine trifluoride provides information on the molecular structure and bonding of a chlorofluoride, which may share some characteristics with 7-Chloroperfluoroheptanoyl chloride .
Synthesis Analysis
None of the provided papers directly address the synthesis of 7-Chloroperfluoroheptanoyl chloride. However, the synthesis of related compounds typically involves the introduction of chlorine and fluorine atoms into organic molecules, which can be achieved through various chemical reactions, such as halogenation or the use of halogen-containing reagents .
Molecular Structure Analysis
The molecular structure of 7-Chloroperfluoroheptanoyl chloride is not detailed in the provided papers. However, the molecular structure of chlorine trifluoride is described, showing a distorted "T" structure with different bond lengths and angles, which could be relevant when considering the molecular geometry of other chlorofluorides . The crystal and molecular structure analysis of a complex chloro-cyclopropyl compound provides insights into how chlorine atoms might influence the overall structure of a molecule .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 7-Chloroperfluoroheptanoyl chloride. However, chlorinated and fluorinated compounds are known to participate in various chemical reactions, such as substitution and elimination reactions, due to the reactivity of the halogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Chloroperfluoroheptanoyl chloride are not discussed in the provided papers. However, the properties of chlorinated and fluorinated compounds, such as boiling points, melting points, and reactivity, can be inferred from the studies of similar compounds. For example, chlorine trifluoride is known for its corrosiveness and ability to react with a wide range of substances, which might suggest that 7-Chloroperfluoroheptanoyl chloride could also exhibit strong reactivity and specific handling requirements .
Aplicaciones Científicas De Investigación
7-Chloroperfluoroheptanoyl chloride is a type of perfluorinated compound. These compounds are known for their stability and resistance to heat, chemicals, and electricity. They are widely used in various industries, including electronics, aerospace, and textiles .
While specific applications of 7-Chloroperfluoroheptanoyl chloride are not widely documented, it is known to be used in the field of Fine Chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specialized applications. They are often used as starting materials for specialty chemicals, including pharmaceuticals, biopharmaceuticals, agrochemicals, and electronic chemicals.
Additionally, chlorinated compounds, which 7-Chloroperfluoroheptanoyl chloride is a part of, have been extensively used in pharmaceutical applications . More than 250 FDA approved chlorine containing drugs are available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . Chlorinated compounds are promising for use in medicinal chemistry .
The synthesis of 7-Chloroperfluoroheptanoyl chloride from 1H,1H,7H-Dodecafluoro-1-heptanol is also documented . This suggests potential applications in chemical synthesis and manufacturing.
While specific applications of 7-Chloroperfluoroheptanoyl chloride are not widely documented, it is known to be used in the field of Fine Chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specialized applications. They are often used as starting materials for specialty chemicals, including pharmaceuticals, biopharmaceuticals, agrochemicals, and electronic chemicals.
Additionally, chlorinated compounds, which 7-Chloroperfluoroheptanoyl chloride is a part of, have been extensively used in pharmaceutical applications . More than 250 FDA approved chlorine containing drugs are available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . Chlorinated compounds are promising for use in medicinal chemistry .
The synthesis of 7-Chloroperfluoroheptanoyl chloride from 1H,1H,7H-Dodecafluoro-1-heptanol is also documented . This suggests potential applications in chemical synthesis and manufacturing.
Safety And Hazards
7-Chloroperfluoroheptanoyl chloride is classified as Acute Tox. 4 (Oral), Acute Tox. 4 (Inhalation), Skin Corr. 1A, Eye Dam. 1, and STOT SE 3 . It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propiedades
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F12O/c8-1(22)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(9,20)21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMNQDVITLEYEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382105 |
Source


|
| Record name | 7-Chloroperfluoroheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroperfluoroheptanoyl chloride | |
CAS RN |
662-62-4 |
Source


|
| Record name | 7-Chloroperfluoroheptanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)











![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)